

# Spectroscopic Analysis of 3-Anilinopropionitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-Anilinopropionitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Anilinopropionitrile** (IUPAC Name: 3-(phenylamino)propanenitrile), a molecule of interest in various chemical and pharmaceutical research domains. This document outlines the key spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

## Chemical Structure and Properties

- Chemical Formula:  $C_9H_{10}N_2$
- Molecular Weight: 146.19 g/mol
- CAS Number: 1075-76-9
- Appearance: White to orange to green powder or crystals.<sup>[1]</sup>
- Melting Point: 52-53 °C<sup>[1][2]</sup>

## Spectroscopic Data

The following sections present the key spectroscopic data for **3-Anilinopropionitrile** in a structured format to facilitate analysis and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The  $^1\text{H}$  NMR spectrum of **3-Anilinopropionitrile** provides information about the chemical environment of the hydrogen atoms.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.2 - 6.6	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~4.0 (variable)	Singlet (broad)	1H	N-H proton
~3.4	Triplet	2H	-CH <sub>2</sub> -N
~2.6	Triplet	2H	-CH <sub>2</sub> -CN

Note: The chemical shift of the N-H proton can be variable and may exchange with D<sub>2</sub>O.

The  $^{13}\text{C}$  NMR spectrum reveals the number and types of carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~147	C (quaternary, aromatic C-N)
~129	CH (aromatic)
~118	CH (aromatic)
~117	C (nitrile, -C $\equiv$ N)
~113	CH (aromatic)
~40	-CH <sub>2</sub> -N
~18	-CH <sub>2</sub> -CN

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3380	Medium	N-H stretch
~3050	Medium	Aromatic C-H stretch
~2940	Medium	Aliphatic C-H stretch
~2250	Medium	C≡N (nitrile) stretch
~1600, 1500	Strong	Aromatic C=C bending
~750, 690	Strong	C-H out-of-plane bending (monosubstituted benzene)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
146	High	[M] <sup>+</sup> (Molecular ion)
131	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
117	Moderate	[M - C <sub>2</sub> H <sub>3</sub> N] <sup>+</sup>
106	High	[C <sub>6</sub> H <sub>5</sub> NHCH <sub>2</sub> ] <sup>+</sup>
93	High	[C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup> (Aniline)
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is suitable for acquiring both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Anilinopropionitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ), in a clean, dry NMR tube.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Cap the NMR tube and gently invert to ensure a homogeneous solution.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay (d1): 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
- Number of Scans: 512-2048, due to the lower natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-220 ppm.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the IR spectrum.

Sample Preparation (KBr Pellet Method):

- Thoroughly dry a small amount of potassium bromide (KBr) powder to remove any moisture.
- Grind a small amount (1-2 mg) of **3-Anilinopropionitrile** with approximately 100-200 mg of the dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for the analysis of small organic molecules like **3-Anilinopropionitrile**.<sup>[3][4][5]</sup>

Sample Introduction: The sample can be introduced directly via a solid probe or, if coupled with a gas chromatograph (GC-MS), injected into the GC for separation prior to entering the mass

spectrometer.

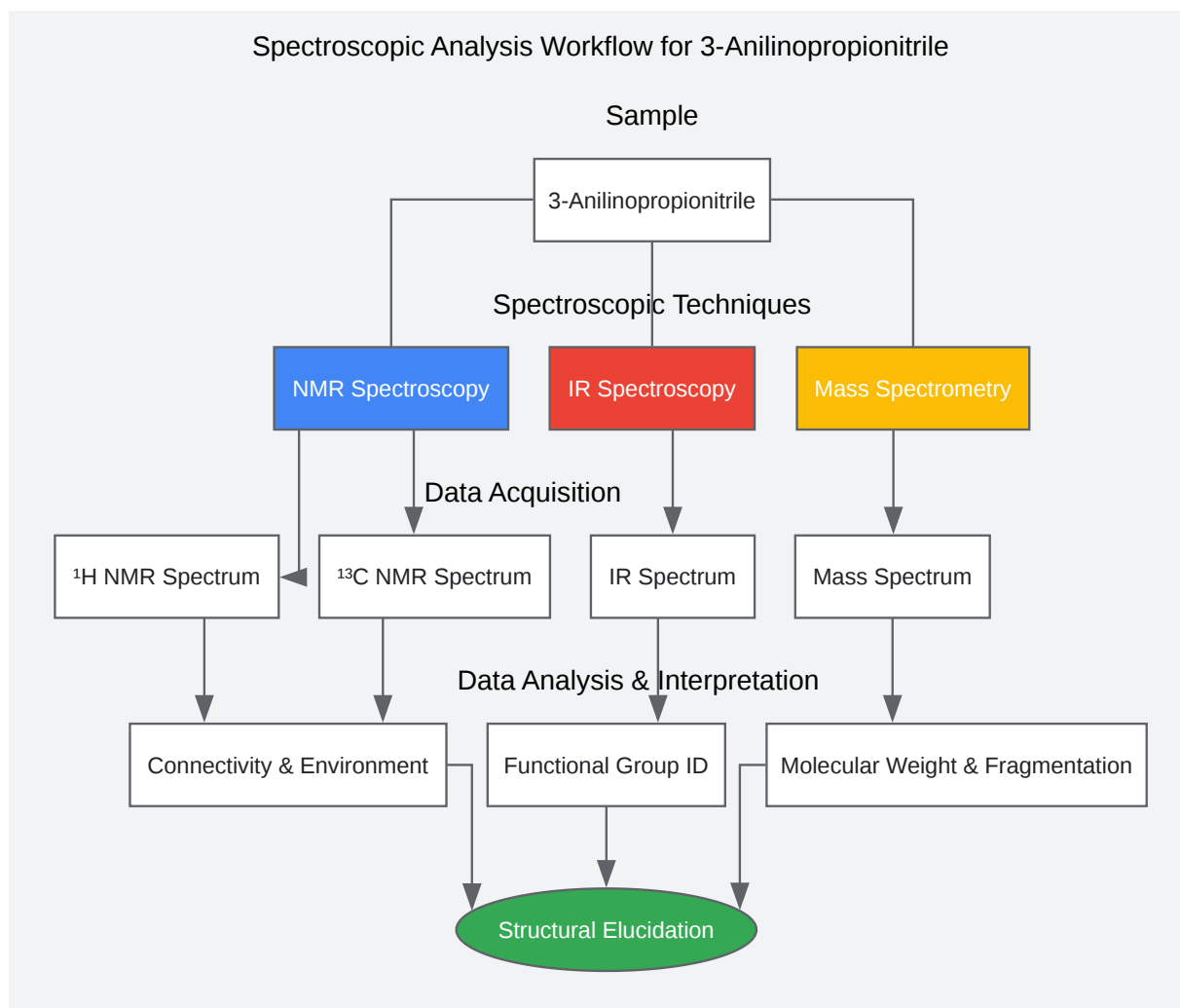
EI-MS Acquisition Parameters:

- Ionization Energy: 70 eV.[\[3\]](#)[\[6\]](#)
- Source Temperature: 150-250 °C.
- Mass Range: m/z 40-400.
- Scan Speed: 1-2 scans/second.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Anilinopropionitrile**.



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Caption: Workflow for the spectroscopic characterization of **3-Anilinopropionitrile**.

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## References

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